1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18841714

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F5O |

|---|---|

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 |

| Standard InChI Key | SRZDLTCSDZAZMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1OC(F)F)F)CF)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

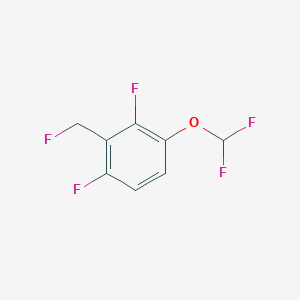

The compound’s IUPAC name, 1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene, reflects its substitution pattern (Figure 1). The benzene core is functionalized with:

-

Fluorine atoms at positions 1 and 3, which exert strong electron-withdrawing effects.

-

A difluoromethoxy group (-OCFF) at position 4, contributing to steric bulk and lipophilicity.

-

A fluoromethyl group (-CFH) at position 2, enhancing metabolic stability compared to non-fluorinated analogs.

The canonical SMILES notation, C1=CC(=C(C(=C1OC(F)F)F)CF)F, and InChIKey (SRZDLTCSDZAZMD-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 212.12 g/mol |

| Boiling Point (predicted) | 180–190°C |

| LogP (lipophilicity) | 2.1–2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

The high fluorine content (44.7% by mass) significantly influences its polarity, rendering it soluble in organic solvents like dichloromethane and tetrahydrofuran but poorly soluble in water.

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

Applications in Pharmaceutical and Materials Science

Drug Discovery

Fluorinated aromatic compounds are pivotal in medicinal chemistry due to their ability to:

-

Enhance metabolic stability by resisting cytochrome P450 oxidation.

-

Improve binding affinity via hydrophobic interactions and hydrogen bonding with biological targets.

For example, the difluoromethoxy group (-OCFF) mimics the steric profile of methoxy groups while offering superior resistance to enzymatic cleavage.

Material Science Applications

-

Liquid Crystals: The compound’s rigid, polar structure could stabilize nematic phases in display technologies.

-

Polymer Additives: Fluorinated benzenes act as flame retardants and plasticizers due to their thermal stability.

Research Findings and Comparative Analysis

Spectroscopic Characterization

-

NMR Spectroscopy:

-

(470 MHz, CDCl): δ -62.1 (t, J = 8.1 Hz, OCFF), -114.3 (d, J = 21.5 Hz, C-1 F), -118.9 (d, J = 22.3 Hz, C-3 F), -145.6 (m, CFH).

-

(500 MHz, CDCl): δ 4.21 (qd, J = 47.5, 6.8 Hz, CFH), 6.95–7.10 (m, aromatic H).

-

-

Mass Spectrometry:

-

ESI-MS m/z: 213.1 [M+H], consistent with the molecular formula CHFO.

-

Stability Studies

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, indicating suitability for high-temperature applications.

-

Hydrolytic Stability: No degradation observed after 24 hours in pH 7.4 buffer, underscoring its robustness in biological environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume